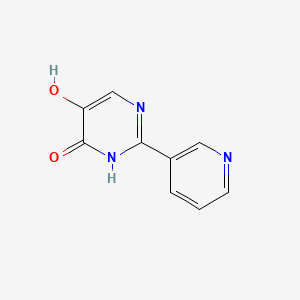

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one

Description

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H7N3O2/c13-7-5-11-8(12-9(7)14)6-2-1-3-10-4-6/h1-5,13H,(H,11,12,14) |

InChI Key |

CFUCEXWTMXDUAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C(=O)N2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one typically involves the construction of the pyrimidinone ring followed by functionalization at the 2- and 5-positions. The key steps include:

- Formation of the pyrimidine core via condensation or cyclization reactions.

- Introduction of the pyridin-3-yl substituent at the 2-position, often through cross-coupling reactions such as Suzuki coupling.

- Hydroxylation at the 5-position, commonly achieved by demethylation of methoxy precursors or direct hydroxylation.

Suzuki Coupling-Based Synthesis

A well-documented approach is the use of Suzuki coupling to install the pyridin-3-yl group onto a suitably halogenated pyrimidine intermediate.

- Starting materials : 2-chloro-4,5-dimethoxypyrimidine or related derivatives.

- Reaction : Suzuki coupling with pyridin-3-ylboronic acid under palladium catalysis affords 2-(pyridin-3-yl)-4,5-dimethoxypyrimidine.

- Hydrolysis and demethylation : Treatment with acidic conditions (e.g., 1:1 dioxane and 2 N HCl) converts methoxy groups to hydroxyl groups, yielding 5-methoxypyrimidin-4(3H)-one intermediates.

- Final step : Demethylation with boron tribromide (BBr3) in dichloromethane converts the 5-methoxy group to the 5-hydroxy group, affording the target 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one compound.

This method is supported by detailed synthetic schemes and spectral data confirming the structure of the products.

Condensation and Cyclization Routes

An alternative method involves condensation of appropriate precursors to form the pyrimidinone ring:

- Starting from chalcone derivatives or thiopyrimidinone intermediates, condensation with hydrazine hydrate in refluxing alcohol produces hydrazinopyrimidine derivatives.

- These intermediates can undergo further cyclization or reaction with electrophiles (e.g., ethyl acetoacetate) to form pyrimidinone derivatives bearing various substituents.

- Although this route is more common for related pyrimidine derivatives, it provides a versatile platform for functionalization at multiple positions including the 5-hydroxy group.

One-Pot Multicomponent Reactions

Recent advances include catalyst-free, water-mediated one-pot multicomponent reactions:

- Reactants such as arylglyoxal monohydrates, 2-aminopyridines or 2-aminopyrimidines, and barbituric acids are refluxed in water.

- This green chemistry approach avoids toxic solvents and catalysts, offering operational simplicity and good to excellent yields.

- While primarily reported for related pyrimidine-2,4-dione derivatives, this methodology could be adapted for synthesizing 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one analogs.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-keto-2-pyridin-3-yl-1H-pyrimidin-6-one.

Reduction: Formation of 5-hydroxy-2-piperidin-3-yl-1H-pyrimidin-6-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

- Hydroxy vs. However, this could reduce lipophilicity, impacting membrane permeability .

- Pyridin-3-yl vs. Alkyl/Aryl Substituents: The pyridin-3-yl group at position 2 likely improves π-π stacking with aromatic residues in proteins compared to ethyl or methyl groups, as seen in . This is corroborated by studies on DHODH inhibitors, where pyridinyl substituents enhance binding to the ubiquinone site .

Challenges :

- Regioselectivity in introducing multiple substituents.

- Stability of the hydroxyl group under reaction conditions (risk of oxidation or dehydration).

Pharmacological Potential

While direct activity data are unavailable, analogs suggest plausible applications:

- Enzyme Inhibition: Pyridin-3-yl-substituted pyrimidinones (e.g., ) are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases and cancer. The hydroxyl group in the target compound may mimic the carbonyl oxygen of orotic acid, a DHODH substrate .

- Antimicrobial Activity : Fluorinated pyridinyl analogs () exhibit antiviral properties, suggesting the target compound could be optimized for similar applications.

Biological Activity

5-Hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 179.16 g/mol |

| IUPAC Name | 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one |

| CAS Number | Not widely reported |

The compound exhibits various biological activities, primarily through its interactions with specific molecular targets. Research indicates that it may:

- Inhibit Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.

- Induce Apoptosis : Studies suggest that it can trigger programmed cell death in various cancer cell lines.

- Modulate Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell growth and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one. For instance, it has demonstrated efficacy against several cancer cell lines, including breast and cervical cancer cells. The mechanisms identified include:

- Cell Cycle Arrest : The compound induces G1 phase arrest, preventing cancer cells from proliferating.

- Apoptotic Pathway Activation : It activates caspase cascades leading to apoptosis in treated cells.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways.

Case Studies

-

Study on Breast Cancer Cells :

- Researchers investigated the effects of 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one on MCF7 breast cancer cells.

- Results indicated a significant decrease in cell viability at concentrations above 10 µM, with IC50 values around 15 µM.

-

Antimicrobial Activity Assessment :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent.

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one, and how are reaction conditions optimized?

The synthesis of pyrimidinone derivatives typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with hydroxyl-bearing nucleophiles. For example, analogous compounds like 6-hydroxy-4-(pyridin-3-yl) derivatives are synthesized via nucleophilic substitution under reflux conditions with polar aprotic solvents (e.g., DMF or THF) at 60–80°C . Optimization includes adjusting stoichiometry, temperature, and catalyst selection (e.g., using Pd catalysts for cross-coupling reactions). Purity is ensured via recrystallization or column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, related compounds with pyridin-3-yl and hydroxy groups have been resolved using single-crystal diffraction (e.g., C–C bond lengths of ~1.39 Å and torsional angles <5°) . Complementary techniques include:

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Pyrimidinone derivatives are typically sparingly soluble in water but soluble in DMSO or methanol. Stability assays recommend storing the compound at –20°C in inert atmospheres to prevent oxidation. pH-dependent stability can be assessed via UV-Vis spectroscopy, monitoring absorbance changes (e.g., λmax shifts at pH 2–12) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Data contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Methodological approaches include:

- Variable-Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) by observing signal broadening or splitting at elevated temperatures .

- Computational Modeling : Density Functional Theory (DFT) calculations to compare experimental and theoretical bond lengths/angles, resolving discrepancies in stereoelectronic effects .

- Triangulation : Cross-validating results using IR, Raman spectroscopy, and HPLC to ensure consistency .

Q. What strategies are effective in improving the yield of the pyridin-3-yl coupling step during synthesis?

Low yields in coupling reactions (e.g., Suzuki-Miyaura) may stem from steric hindrance or electron-deficient pyridinyl rings. Mitigation strategies include:

- Pre-functionalization : Introducing electron-donating groups (e.g., –OCH₃) to enhance reactivity .

- Catalyst Screening : Testing Pd(PPh₃)₄ or Buchwald-Hartwig catalysts under microwave irradiation to accelerate kinetics .

- Solvent Optimization : Using toluene/dioxane mixtures to balance solubility and reaction efficiency .

Q. How can bioactivity assays (e.g., kinase inhibition) be designed to evaluate this compound’s pharmacological potential?

For kinase inhibition studies:

- Enzyme Assays : Use recombinant EGFR or HER2 kinases in 96-well plates with ATP-competitive substrates (e.g., ADP-Glo™ Kit). IC₅₀ values are calculated from dose-response curves (0.1–100 μM) .

- Control Experiments : Include positive controls (e.g., gefitinib for EGFR) and assess selectivity via kinase profiling panels .

- Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) with validation via Western blotting for phosphorylated targets .

Q. What analytical methods are suitable for detecting degradation products or impurities?

- HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify labile functional groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.